Tert-butyl 3-aminopropoxycarbamate

Overview

Description

Tert-butyl 3-aminopropoxycarbamate, also known as TBAPC, is a carbamate derivative. It is a pale-yellow to yellow-brown sticky oil to semi-solid substance . It has gained significant attention in scientific research due to its unique properties.

Synthesis Analysis

TBAPC has been synthesized using various methods. It is commonly used as a polymerization initiator . It has been found to have potential applications in the field of medicinal chemistry, particularly in the development of drugs that target specific biological pathways.

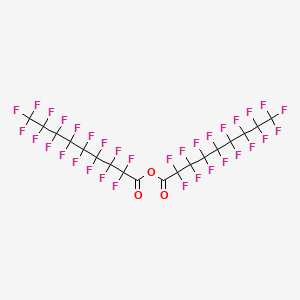

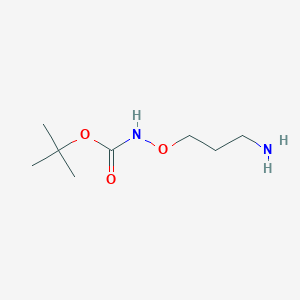

Molecular Structure Analysis

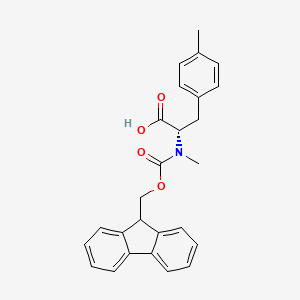

The linear formula of TBAPC is C8H18N2O3 . The molecular weight is 190.24 .

Chemical Reactions Analysis

TBAPC has been used in various chemical reactions. For instance, it has been used in photoredox-catalyzed amination, specifically with o-hydroxyarylenaminones. This process leads to the formation of 3-aminochromones under mild conditions. It is also utilized in asymmetric Mannich reactions.

Physical And Chemical Properties Analysis

TBAPC is a pale-yellow to yellow-brown sticky oil to semi-solid substance . It has a molecular weight of 190.24 . The storage temperature is between 2-8°C .

Scientific Research Applications

Photocatalytic Amination

Tert-butyl 3-aminopropoxycarbamate has been used in photoredox-catalyzed amination, specifically with o-hydroxyarylenaminones. This process leads to the formation of 3-aminochromones under mild conditions, contributing to a broad range of applications in photocatalyzed protocols (Wang et al., 2022).

Precursor for Foldamer Study

The compound serves as a precursor in the study of a new class of foldamer based on aza/α-dipeptide oligomerization. This application is significant in understanding the extended conformation and hydrogen bonding characteristics of the compound (Abbas et al., 2009).

Asymmetric Mannich Reaction

Tert-butyl 3-aminopropoxycarbamate is utilized in asymmetric Mannich reactions. These reactions are crucial for synthesizing chiral amino carbonyl compounds, which have various applications in organic chemistry (Yang et al., 2009).

Enzymatic Kinetic Resolution

The compound is used in the enzymatic kinetic resolution process. This involves lipase-catalyzed transesterification reaction, leading to optically pure enantiomers of the compound, useful in synthesizing chiral organoselenanes and organotelluranes (Piovan et al., 2011).

Intermediate in Biologically Active Compounds

It serves as an important intermediate in the synthesis of biologically active compounds, such as omisertinib (AZD9291). The rapid synthetic method established for this compound underscores its importance in pharmaceutical research (Zhao et al., 2017).

Use in Diels‐Alder Reactions

The compound is used in Diels‐Alder reactions, particularly in the preparation of 2‐amido substituted furans. This process is key in synthesizing a variety of amine and carbamate compounds with potential applications in various fields of chemistry (Padwa et al., 2003).

Enantioselective Synthesis

It acts as an intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, crucial for understanding the structural aspects of these significant biological molecules (Ober et al., 2004).

Application in Stereodivergent Dihydroxylations

Tert-butyl 3-aminopropoxycarbamate is involved in stereodivergent dihydroxylations of acyclic allylic amines. This application is essential in the asymmetric synthesis of amino sugars and other bioactive molecules (Csatayová et al., 2011).

N-(Boc) Nitrone Equivalents

The compound has been utilized as a tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamate, behaving as N-(Boc)-protected nitrones in reactions with organometallics. This function is crucial in synthesizing N-(Boc)hydroxylamines, important in organic synthesis (Guinchard et al., 2005).

One-pot Curtius Rearrangement

The compound is employed in one-pot Curtius rearrangement processes, facilitating the formation of protected amines. This method is significant due to its mild and efficient nature, compatible with a variety of substrates (Lebel & Leogane, 2005).

Synthesis of Protected Amino Acids

It is also used in the synthesis of protected amino acids, demonstrating the compound's versatility and importance in organic and pharmaceutical chemistry (Feng-hu, 2014).

Safety and Hazards

Mechanism of Action

Target of Action

Tert-butyl 3-aminopropoxycarbamate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . .

Mode of Action

It is known to be used in various chemical reactions and syntheses .

Biochemical Pathways

Tert-butyl 3-aminopropoxycarbamate has been used in photoredox-catalyzed amination, specifically with o-hydroxyarylenaminones. This process leads to the formation of 3-aminochromones under mild conditions, contributing to a broad range of applications in photocatalyzed protocols.

Pharmacokinetics

It’s known that the compound is a low melting point solid at less than 22°c and becomes a liquid at temperatures greater than 22°c .

Action Environment

Tert-butyl 3-aminopropoxycarbamate is stored in a sealed container in a cool, dry place. The storage area must be far from oxidizers and must be locked. The keys must be kept by technical experts and their assistants. It is soluble in methanol .

properties

IUPAC Name |

tert-butyl N-(3-aminopropoxy)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O3/c1-8(2,3)13-7(11)10-12-6-4-5-9/h4-6,9H2,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKYUIKBFUVQYSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-aminopropoxycarbamate | |

CAS RN |

228245-16-7 | |

| Record name | tert-butyl N-(3-aminopropoxy)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(3-aminophenyl)-3-tert-butyl-1H-pyrazol-5-yl]-1-(2,3-dichlorophenyl)urea](/img/structure/B3117829.png)

![O-[(2,3-dichlorophenyl)methyl]hydroxylamine](/img/structure/B3117851.png)

![6-[(4-Methoxybenzoyl)amino]hexanoic acid](/img/structure/B3117894.png)